6-chloro-7-fluoro-1H-indole
Overview
Description
6-chloro-7-fluoro-1H-indole is an organic compound with the molecular formula C8H5ClFN. It is a derivative of indole, a fundamental structure in organic chemistry known for its presence in many natural products and pharmaceuticals. This compound is characterized by the substitution of chlorine and fluorine atoms at the 6th and 7th positions of the indole ring, respectively. It appears as a colorless to pale yellow crystalline solid and is primarily used as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
6-Chloro-7-Fluoro-1H-Indole, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The presence of halogen atoms (chlorine and fluorine) in the compound could potentially enhance its binding affinity and selectivity towards its targets .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological effects such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may influence cell function in various ways .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-fluoro-1H-indole typically involves the halogenation of indole derivatives. One common method is the electrophilic aromatic substitution reaction, where indole is treated with chlorinating and fluorinating agents under controlled conditions. For instance, the reaction of 6-chloroindole with a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) can yield this compound.
Reaction Conditions:
Temperature: Typically, the reaction is carried out at room temperature to moderate temperatures (20-50°C).
Solvent: Common solvents include dichloromethane or acetonitrile.
Catalysts: Lewis acids such as aluminum chloride may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The scalability of these methods makes them suitable for large-scale production required in pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-fluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions.
Nucleophilic Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution, where nucleophiles replace the halogen atoms.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid can be used under mild conditions.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 6-chloro-7-methoxy-1H-indole can be formed.
Oxidation Products: Indole oxides or quinones.
Reduction Products: Dehalogenated indole derivatives.
Scientific Research Applications
6-chloro-7-fluoro-1H-indole has significant applications in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a probe in studying biological pathways involving indole derivatives.
Medicine: Potential precursor in the synthesis of pharmaceutical compounds with antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
6-chloro-1H-indole: Lacks the fluorine atom, resulting in different reactivity and biological activity.
7-fluoro-1H-indole: Lacks the chlorine atom, affecting its chemical properties and applications.
6-bromo-7-fluoro-1H-indole:
Uniqueness
6-chloro-7-fluoro-1H-indole is unique due to the combined presence of chlorine and fluorine atoms, which impart distinct electronic and steric effects. These modifications can enhance its reactivity in synthetic applications and its efficacy in biological systems compared to other indole derivatives.
Properties
IUPAC Name |
6-chloro-7-fluoro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEAQMMQYFSXKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259860-04-3 | |
Record name | 6-chloro-7-fluoro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.